1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-
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Overview
Description
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl- is a chemical compound with the molecular formula C5H8ClP It is a derivative of phosphole, a five-membered heterocyclic compound containing phosphorus
Preparation Methods
The synthesis of 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl- involves several steps. One common method includes the reaction of a suitable phosphole precursor with chlorinating agents under controlled conditions. The reaction typically requires an inert atmosphere and specific temperature settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphole oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different phosphole derivatives with varying degrees of saturation.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Major products formed from these reactions include phosphole oxides, reduced phosphole derivatives, and substituted phosphole compounds.
Scientific Research Applications
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence various chemical reactions and pathways, making it a valuable tool in catalysis and material science .
Comparison with Similar Compounds
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl- can be compared with other similar compounds, such as:
1H-Phosphole, 1-chloro-2,5-dihydro-3-ethyl-: This compound has an ethyl group instead of a methyl group, leading to different chemical properties and reactivity.
1H-Phosphole, 1-chloro-2,5-dihydro-3-phenyl-:
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide: The oxidized form of the compound, which has different reactivity and uses in synthesis.
Properties
CAS No. |
28273-35-0 |
---|---|
Molecular Formula |
C5H8ClP |
Molecular Weight |
134.54 g/mol |
IUPAC Name |
1-chloro-3-methyl-2,5-dihydrophosphole |
InChI |
InChI=1S/C5H8ClP/c1-5-2-3-7(6)4-5/h2H,3-4H2,1H3 |
InChI Key |
HUMPNEBBCNEZKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCP(C1)Cl |
Origin of Product |
United States |
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